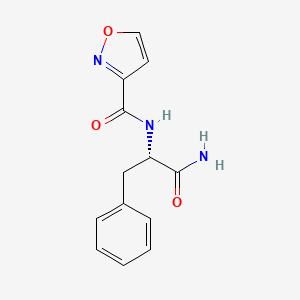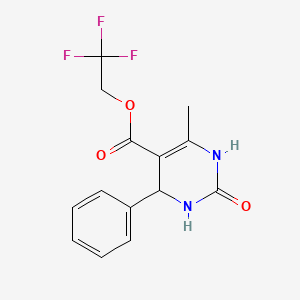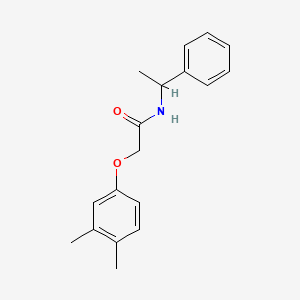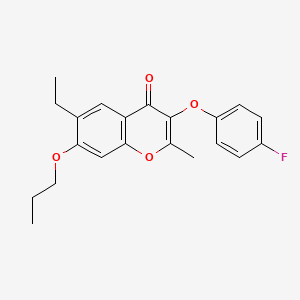
N-(3-isoxazolylcarbonyl)-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isoxazolylcarbonyl)-L-phenylalaninamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the PAK1 (p21-activated kinase 1) enzyme, which plays a critical role in various cellular processes, including cell proliferation, migration, and invasion.
Applications De Recherche Scientifique
N-(3-isoxazolylcarbonyl)-L-phenylalaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer, PAK1 is overexpressed, and its inhibition by this compound has been shown to suppress tumor growth and metastasis. In neurological disorders, PAK1 inhibition has been shown to improve cognitive function and reduce neuroinflammation. In cardiovascular diseases, PAK1 inhibition has been shown to reduce vascular smooth muscle cell proliferation and migration, thereby preventing the development of atherosclerosis.
Mécanisme D'action
N-(3-isoxazolylcarbonyl)-L-phenylalaninamide inhibits PAK1 by binding to its ATP-binding pocket, thereby preventing its activation. PAK1 activation leads to the phosphorylation of various downstream targets, including cytoskeletal proteins and transcription factors, which play critical roles in various cellular processes. By inhibiting PAK1, this compound disrupts these downstream signaling pathways, leading to the suppression of various cellular processes, including cell proliferation, migration, and invasion.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth and metastasis. In neurological disorders, this compound has been shown to improve cognitive function, reduce neuroinflammation, and promote neuronal survival. In cardiovascular diseases, this compound has been shown to reduce vascular smooth muscle cell proliferation and migration, thereby preventing the development of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-isoxazolylcarbonyl)-L-phenylalaninamide in lab experiments include its high potency and specificity for PAK1, which allows for the precise modulation of PAK1 activity. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
The potential therapeutic applications of N-(3-isoxazolylcarbonyl)-L-phenylalaninamide are vast, and future research should focus on exploring its efficacy in various diseases. Additionally, the development of more potent and selective PAK1 inhibitors may improve the therapeutic potential of this compound. Finally, the identification of biomarkers that can predict the response to this compound treatment may improve patient selection and treatment outcomes.
Méthodes De Synthèse
The synthesis of N-(3-isoxazolylcarbonyl)-L-phenylalaninamide involves the reaction of 3-isoxazolecarboxylic acid with L-phenylalanine methyl ester hydrochloride in the presence of thionyl chloride. The resulting intermediate is then treated with ammonia to yield this compound. The purity of the synthesized compound can be confirmed using various analytical techniques, including HPLC, NMR, and mass spectrometry.
Propriétés
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-12(17)11(8-9-4-2-1-3-5-9)15-13(18)10-6-7-19-16-10/h1-7,11H,8H2,(H2,14,17)(H,15,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUAQCQHMYUDFN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(6-chloro-3-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5026432.png)
![N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5026440.png)



![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5026459.png)
![5-{5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026467.png)
![8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline](/img/structure/B5026470.png)
![ethyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5026471.png)
![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026480.png)
![ethyl 4-{[2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5026483.png)

![3-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5026517.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5026533.png)